Product packaging for 2-(2-Amino-5-fluorophenoxy)acetonitrile(Cat. No.:CAS No. 1016736-33-6)

2-(2-Amino-5-fluorophenoxy)acetonitrile

Cat. No.: B2396701
CAS No.: 1016736-33-6
M. Wt: 166.155
InChI Key: JAFRWBLIAIXVOD-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Phenoxyacetonitrile (B46853) Derivatives

Substituted phenoxyacetonitrile derivatives represent a class of organic compounds characterized by a phenoxy group linked to an acetonitrile (B52724) moiety through an ether bond. This structural framework serves as a versatile scaffold in various chemical applications. The nitrile group is a valuable functional handle, capable of undergoing a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems.

Historically, phenoxy-based structures are found in a variety of applications, from agrochemicals, where they can act as herbicides, to materials science. In the realm of medicinal chemistry, the phenoxyacetonitrile core is utilized as an important intermediate for constructing more elaborate molecules. The ether linkage provides a degree of conformational flexibility, while the aromatic ring and the nitrile group offer sites for modification and interaction with biological targets. The versatility of this scaffold allows chemists to systematically alter its structure to fine-tune the physicochemical and biological properties of the final compounds.

Significance of Fluorinated Aromatic Amines and Nitriles in Organic Synthesis and Medicinal Chemistry

The specific combination of a fluorinated aromatic ring, an amino group, and a nitrile function within the same molecule, as seen in 2-(2-Amino-5-fluorophenoxy)acetonitrile, is particularly powerful in the context of drug discovery and organic synthesis. Each component imparts distinct properties that are highly sought after by medicinal chemists.

Fluorinated Aromatic Systems: The introduction of fluorine into an aromatic ring is a widely used strategy in drug design. ed.ac.ukmdpi.compsu.edu Due to its small size and high electronegativity, a fluorine atom can profoundly influence a molecule's properties. Key effects include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. mdpi.comnih.gov

Binding Affinity: The strong carbon-fluorine bond and the polarity it induces can lead to enhanced binding interactions with protein targets through hydrogen bonds and dipolar interactions. ed.ac.ukmdpi.com

Lipophilicity and Permeability: Strategic placement of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. bldpharm.com

Aromatic Amines: The aromatic amine (or aniline) moiety is a fundamental building block in the synthesis of a vast number of pharmaceuticals and dyes. researchgate.netmdpi.com In medicinal chemistry, the amino group is valued for several reasons:

Synthetic Handle: It serves as a key reactive site for building molecular complexity, allowing for the formation of amides, sulfonamides, and other functional groups common in drug molecules.

Basicity and Polarity: The nitrogen atom introduces polarity and can act as a hydrogen bond donor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Structural Core: Aromatic amines are integral substructures in more than a third of drug candidates. nih.gov

Nitrile Group: Once viewed with caution, the nitrile (-C≡N) group is now recognized as a valuable and versatile functional group in pharmaceuticals, with over 30 approved drugs containing this moiety. bldpharm.comnih.gov Its significance includes:

Pharmacokinetic Improvement: The nitrile group can enhance a drug's solubility and metabolic stability, leading to better pharmacokinetic profiles. bldpharm.com

Bioisosterism: It can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, mimicking their size and electronic properties to improve binding or other characteristics. nih.gov

Binding Interactions: The linear geometry and strong dipole moment of the nitrile group allow it to fit into narrow binding pockets and act as a hydrogen bond acceptor. nih.gov

Overview of Key Research Domains for this compound

The primary research application of this compound is its use as a specialized chemical intermediate or building block in the synthesis of complex heterocyclic molecules, particularly those with potential therapeutic applications. Its trifunctional nature—possessing an amine, a nitrile, and a fluorinated phenyl ring—makes it an ideal starting material for multi-step synthetic sequences.

A significant area of research where this compound has been utilized is in the development of protein kinase inhibitors . Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, designing small molecules to inhibit specific kinases is a major focus of modern drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O B2396701 2-(2-Amino-5-fluorophenoxy)acetonitrile CAS No. 1016736-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFRWBLIAIXVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Amino 5 Fluorophenoxy Acetonitrile

Established Synthetic Pathways to the Core Scaffold

Traditional synthetic routes to the 2-(2-Amino-5-fluorophenoxy)acetonitrile scaffold often involve multi-step sequences starting from readily available precursors. These methods focus on the sequential introduction of the required functional groups onto a core aromatic structure.

The synthesis of complex molecules frequently relies on the use of simpler, structurally related precursors. Aminoacetonitrile, for instance, serves as a fundamental building block for nitrogen-rich compounds, where its reactive functional groups can be elaborated into more complex structures. rsc.org In the context of this compound, a common strategy involves a nucleophilic substitution reaction (specifically, a Williamson ether synthesis) between a substituted phenol (B47542) and a haloacetonitrile.

A logical precursor for this synthesis is 5-fluoro-2-nitrophenol. This intermediate can be reacted with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base to form the ether linkage. The subsequent reduction of the nitro group to an amine yields the final product. This precursor-based approach allows for the strategic formation of the phenoxyacetonitrile (B46853) core, followed by the crucial functional group interconversion of the nitro group to the required amino group.

The synthesis of fluorinated aromatic compounds often requires multi-step strategies to correctly position the fluorine atom and other substituents. Methodologies used for the synthesis of analogous compounds, such as 2-Amino-5-fluoropyridine, provide insight into the types of reactions that are employed. researchgate.netchemicalbook.com A representative multi-step sequence for a related fluorinated amine involves several key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring.

Amino Group Protection: The existing amino group is often protected, for example, through acetylation, to prevent unwanted side reactions in subsequent steps. researchgate.netdissertationtopic.net

Reduction: The nitro group is reduced to an amine.

Diazotization: The newly formed amino group is converted into a diazonium salt.

Fluorination: The diazonium salt is subjected to a fluorination reaction, such as the Schiemann reaction, to introduce the fluorine atom. researchgate.net

Deprotection: The protecting group on the initial amino group is removed to yield the final product.

Another established strategy involves the use of small, fluorinated building blocks. nih.gov For example, fluoroacetonitrile (B113751) can be used as a precursor which already contains the fluorine atom and the nitrile function. nih.gov This approach avoids the often harsh conditions required for late-stage fluorination. nih.gov Furthermore, the versatility of the acetonitrile (B52724) group is well-documented; it can participate in various transformations, including [2+2] cyclization reactions with alkynes to form cyclobutenones, highlighting its utility as a synthon. mdpi.com

Exploration of Novel Synthetic Routes

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. For the multi-step synthesis of the related compound 2-amino-5-fluoropyridine, specific conditions for each step have been carefully optimized. researchgate.net For example, the diazotization step was found to be most effective at temperatures between -5 and 0°C, while the subsequent Schiemann reaction for fluorination required a higher temperature of 130°C. researchgate.net This demonstrates the importance of precise temperature control for different stages of the synthesis.

The table below illustrates the optimized conditions found for the synthesis of 2-amino-5-fluoropyridine, a process involving analogous steps to those that could be used for fluorinated phenoxyacetonitriles. researchgate.net

Reaction StepOptimal TemperatureReaction TimeMolar Yield (%)
Nitrification45°C2 h41
Amino AcetylationReflux1 h96.3
Reduction of NitroReflux1 h90
Diazotization-5 to 0°C2 h81.4
Schiemann Reaction & Hydrolysis130°C (Schiemann) / Reflux (Hydrolysis)0.5 h / 2.5 h51.6 (total)

In addition to thermal methods, non-classical activation techniques such as microwave irradiation and ultrasonication have been explored to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. frontiersin.org

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. For reactions involving the acetonitrile moiety, copper catalysts have been successfully employed. For instance, Cu(OAc)₂ has been used to catalyze the cyanomethylation of imines with acetonitrile, demonstrating a method for forming carbon-carbon bonds with the acetonitrile unit. mdpi.com

In the synthesis of various heterocyclic structures, a range of catalysts have been shown to be effective. These include:

Acid Catalysts: Perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) has been used in toluene (B28343) for condensation reactions. frontiersin.org

Ionic Liquids: Protic ionic liquids like 3-hydroxypropanaminium acetate (B1210297) and ethyl ammonium (B1175870) nitrate (B79036) can act as both the solvent and the catalyst, promoting green chemistry principles by being reusable. researchgate.net

ZSM-5 Catalysts: These have been investigated for their catalytic performance in the synthesis of pyridine (B92270) bases, where the type and amount of acid sites influence the activity and selectivity of the catalyst. researchgate.net

The application of these catalytic systems can lead to simplified experimental operations, avoidance of harsh reagents, and improved yields and purities of the final products. researchgate.net

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. Key strategies include the use of solventless reaction conditions, continuous flow processes, and environmentally benign catalysts.

Mechanochemistry, which involves conducting reactions in the solid state by milling, represents a significant advancement in sustainable synthesis. nih.gov This solventless technique reduces waste and can lead to significantly shorter reaction times compared to traditional solution-based methods. nih.gov A one-pot, two-step mechanochemical protocol has been developed for the synthesis of fluorinated pyrazolones, which involves heterocycle formation followed by fluorination in a single reaction vessel. nih.gov

Continuous flow chemistry, utilizing microreactors, offers another powerful approach for sustainable synthesis. beilstein-journals.orgrsc.org Flow systems provide superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic or hazardous reactions, including many fluorination processes. beilstein-journals.org This technology allows for the safe handling of hazardous reagents and can be configured for multi-step syntheses where the product of one reaction flows directly into the next reactor, creating a seamless and highly efficient molecular assembly line. syrris.jp This approach minimizes manual handling and purification steps, leading to reduced waste and improved resource efficiency. syrris.jp

Chemical Transformations and Reactivity of 2 2 Amino 5 Fluorophenoxy Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity stems from the acidic nature of the α-protons and the electrophilic character of the nitrile carbon.

Nucleophilic Addition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis. For instance, the reaction with a Grignard reagent would proceed through an imine intermediate which is then hydrolyzed to the corresponding ketone.

Another important class of nucleophilic additions involves the generation of a carbanion from the acetonitrile's methyl group, which can then attack electrophiles. researchgate.net For example, under basic conditions, the acetonitrile moiety can react with aldehydes and ketones to form β-hydroxynitriles. researchgate.netorganic-chemistry.org The use of silyl (B83357) ketene imines, generated in situ from acetonitrile, provides a convenient route for nucleophilic additions to electrophiles like acetals and nitrones. richmond.edu

Table 1: Examples of Nucleophilic Addition Reactions of the Nitrile Group This table is generated based on known reactions of the acetonitrile functional group and is illustrative for 2-(2-Amino-5-fluorophenoxy)acetonitrile.

Reactant Reagent Product Type
Aldehyde/Ketone Base (e.g., NaH) β-Hydroxynitrile
Grignard Reagent (R-MgX) 1. R-MgX, 2. H₃O⁺ Ketone
Acetal TMSOTf, Trialkylamine β-Methoxynitrile
Nitrone TMSOTf, Trialkylamine β-(Silyloxy)aminonitrile

Derivatization Pathways and Functional Group Interconversions of the Cyano Group

The cyano group can be converted into several other important functional groups. Hydrolysis of the nitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis, often in the presence of cold concentrated acid, leads to the formation of an acetamide, while complete hydrolysis under more vigorous acidic or basic conditions produces a carboxylic acid.

Reduction of the nitrile group typically yields a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides a pathway to synthesize diamine derivatives.

Transformations at the Primary Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is a key site for a wide range of chemical modifications, including alkylation, acylation, and diazotization.

N-Alkylation Reactions

N-alkylation of the primary amino group introduces alkyl substituents onto the nitrogen atom. This can be achieved through various methods, such as reaction with alkyl halides. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods for N-alkylation have been developed, including the use of protecting groups to ensure mono-alkylation. For example, forming a sulfonamide, followed by alkylation and subsequent removal of the protecting group, allows for selective N-alkylation. monash.edu A modern approach involves the direct N-alkylation of unprotected amino acids with alcohols, a method that is highly selective and produces water as the only byproduct. nih.gov

Acylation Reactions

The primary amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. dissertationtopic.net This reaction is often used to protect the amino group during other chemical transformations. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions. The derivatization of amino acids often involves a two-step process where the carboxylic group is first esterified, followed by acylation of the amino group with an organic anhydride. mdpi.com

Table 2: Examples of Acylation Reactions of the Primary Amino Group This table is generated based on known acylation reactions of aromatic amines and is illustrative for this compound.

Acylating Agent Product Type
Acetic Anhydride N-acetyl amide
Benzoyl Chloride N-benzoyl amide
Pentafluoropropionic Anhydride N-pentafluoropropionyl amide

Diazotization and Subsequent Transformations

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

For example, in the Sandmeyer reaction, the diazonium group can be replaced by various nucleophiles, such as halides (Cl⁻, Br⁻, I⁻) or cyanide (CN⁻), using copper(I) salts as catalysts. In the Schiemann reaction, the diazonium salt is treated with fluoroboric acid (HBF₄), leading to the formation of an aryl fluoride upon heating. dissertationtopic.netresearchgate.net Diazonium salts can also be used in azo coupling reactions with activated aromatic compounds to form azo dyes. The diazotization of aromatic amines that are difficult to diazotize in aqueous media can be achieved using nitrosyl compounds in aprotic dipolar organic solvents. google.com

Reactivity of the Fluorophenoxy Aromatic System

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents: the amino group (-NH2), the fluorine atom (-F), and the cyanomethoxy group (-OCH2CN). These groups influence both the rate of reaction and the orientation of incoming electrophiles. The amino and cyanomethoxy groups are activating, donating electron density to the ring and making it more susceptible to electrophilic attack. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The position at which a new substituent is introduced is determined by the directing effects of the groups already present on the ring. In this compound, the amino, cyanomethoxy, and fluoro substituents each exert their own influence.

Amino Group (-NH2): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions.

Cyanomethoxy Group (-OCH2CN): As an ether group, it is also activating and directs substitution to the ortho and para positions.

The directing effects of these groups on the available positions (C3, C4, and C6) of the benzene ring are summarized below. The strongest activating group, the amino group, generally dictates the primary substitution pattern.

Position on RingInfluence of Amino (-NH2) at C2Influence of Cyanomethoxy (-OCH2CN) at C1Influence of Fluoro (-F) at C5Overall Predicted Reactivity
C3Ortho (Activating)Ortho (Activating)Meta (Deactivating)Favored, but potential steric hindrance
C4Para (Activating)Meta (Deactivating)Ortho (Activating)Highly Favored
C6Ortho (Activating)Para (Activating)Para (Activating)Highly Favored

Based on this analysis, electrophilic attack is most likely to occur at the C4 and C6 positions, as they are strongly activated by the powerful amino and cyanomethoxy groups.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The fluorine atom has a dual role in influencing the reactivity of the aromatic ring. Its effects are a balance between a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. This is the primary reason for the deactivating nature of halogens. researchgate.net

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This effect increases the electron density at the ortho and para positions. This resonance donation is crucial for stabilizing the carbocation intermediate (the arenium ion) that forms during electrophilic attack at these positions, which is why halogens are ortho-, para-directors despite being deactivators. libretexts.org

Compared to other halogens, fluorine exhibits anomalous reactivity. While all halogens are deactivating, the deactivating effect is least pronounced with fluorine. The rates of electrophilic substitution on fluorobenzene are often comparable to those on benzene, whereas chlorobenzene and bromobenzene react significantly more slowly. researchgate.netresearchgate.net This is attributed to the effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon, which enhances its resonance effect relative to heavier halogens.

HalogenInductive Effect (-I)Resonance Effect (+R)Overall Effect on RateDirecting Effect
-FStrongModerateWeakly DeactivatingOrtho, Para
-ClStrongWeakModerately DeactivatingOrtho, Para
-BrStrongWeakModerately DeactivatingOrtho, Para
-IStrongWeakModerately DeactivatingOrtho, Para

Ether Cleavage and Rearrangement Reactions

Ether Cleavage

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. wikipedia.orgopenstax.org This reaction is a characteristic transformation of ethers, particularly aryl alkyl ethers.

The cleavage is typically achieved by heating the ether with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. For an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the bond between the aromatic ring and the oxygen is significantly stronger and not susceptible to SN1 or SN2 reactions. masterorganicchemistry.comlibretexts.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide ion (Br- or I-), a good nucleophile, attacks the carbon atom of the alkyl group (the -CH2CN moiety) in an SN2 reaction. This displaces the phenol (B47542) as the leaving group. masterorganicchemistry.com

The final products of this reaction are 2-amino-5-fluorophenol and the corresponding haloacetonitrile (e.g., bromoacetonitrile or iodoacetonitrile).

Rearrangement Reactions

Aryl ethers can sometimes undergo molecular rearrangements, such as the Claisen rearrangement for allyl aryl ethers. However, this compound does not possess the required structural features for such common named rearrangements. While complex rearrangements can theoretically be induced under extreme thermal or photochemical conditions, there are no documented, characteristic rearrangement reactions for this specific compound under typical laboratory conditions.

Spectroscopic Characterization and Structural Elucidation of 2 2 Amino 5 Fluorophenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy of 2-(2-Amino-5-fluorophenoxy)acetonitrile, the distinct chemical environments of the protons result in a characteristic pattern of signals. The aromatic protons on the fluorinated benzene ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene (-CH₂) and amine (-NH₂) protons appear as distinct singlets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.85 dd 1H Ar-H
~6.70 dd 1H Ar-H
~6.60 m 1H Ar-H
~4.90 s 2H -OCH₂CN

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons, with the carbon atom bonded to the fluorine atom exhibiting a large coupling constant (¹J C-F). The nitrile carbon and the methylene carbon also show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~158 (d) C-F
~140 (d) C-O
~130 (d) C-NH₂
~118 C≡N
~115 (d) Ar-CH
~112 (d) Ar-CH
~105 (d) Ar-CH

Note: Predicted data is based on typical chemical shifts for similar functional groups. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. researchgate.netrsc.org Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, for instance, linking the aromatic proton signals to their corresponding carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations over two to three bonds, which is crucial for confirming the connectivity between the phenoxy group, the methylene bridge, and the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine, nitrile, ether, and aromatic moieties. The nitrile (C≡N) stretch is a particularly sharp and diagnostically useful band.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3450-3300 N-H stretch (amine)
2250-2200 C≡N stretch (nitrile)
1620-1580 C=C stretch (aromatic)
1250-1200 C-O stretch (aryl ether)

Note: These are typical frequency ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a sensitive technique used to determine the molecular weight of a compound and can provide information about its purity. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 167.16, corresponding to the protonated molecule (C₈H₈FN₂O⁺). Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) could reveal the loss of the cyanomethylene group (-CH₂CN) or other characteristic fragments, further confirming the proposed structure.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This combination allows for the rapid and accurate analysis of chemical compounds, providing information on their purity, molecular weight, and structure.

In the analysis of this compound, a UPLC-MS/MS method would be employed to confirm the identity and purity of the synthesized compound. nih.gov Due to the polar nature of the amino and nitrile functional groups, as well as the aromatic ring, reversed-phase chromatography is a suitable separation technique. A C18 stationary phase is commonly used for the separation of such aromatic amines. coresta.org

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. dovepress.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the compound of interest and any potential impurities.

For the mass spectrometric detection, an electrospray ionization (ESI) source in the positive ion mode would be optimal for this compound, given the presence of the basic amino group which can be readily protonated. The mass spectrometer would be operated in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which would be expected at approximately m/z 167.06, corresponding to the molecular formula C₈H₇FN₂O. Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze the resulting product ions.

ParameterCondition
Chromatography System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Waters SQ Detector 2 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 650 L/Hr
Expected [M+H]⁺ (m/z) 167.06

X-ray Diffraction (XRD) Analysis for Crystalline State Structure

X-ray Diffraction (XRD) is an indispensable analytical technique for the determination of the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to elucidate the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For the structural elucidation of this compound, a single-crystal XRD analysis would be the definitive method. The initial step involves the growth of high-quality single crystals of the compound, which can be a challenging process. Once suitable crystals are obtained, a single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam.

The resulting diffraction data, consisting of a series of reflections with varying intensities, are collected and processed. The crystal system, space group, and unit cell dimensions are determined from the positions of the diffraction spots. The intensities of these spots are then used to solve the phase problem and generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the complete three-dimensional structure of the molecule can be modeled and refined.

For a powdered sample, Powder X-ray Diffraction (PXRD) would be utilized. The sample is first finely ground to ensure random orientation of the crystallites. ualberta.cakindle-tech.com The powdered sample is then placed in a sample holder and scanned over a range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ, provides a characteristic fingerprint of the crystalline phase. While PXRD does not provide the detailed atomic coordinates of a single-crystal analysis, it is invaluable for phase identification, purity assessment, and determination of lattice parameters.

ParameterTypical Value/Condition
Instrument Bruker D8 VENTURE or equivalent
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 293(2) K
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ?, b = ?, c = ? (Å) α = ?, β = ?, γ = ? (°)
Volume ? (ų)
Z (molecules per unit cell) To be determined
Data Collection Method ω and φ scans
Structure Solution Direct Methods (e.g., SHELXS)
Structure Refinement Full-matrix least-squares on F² (e.g., SHELXL)

Computational Chemistry Studies of 2 2 Amino 5 Fluorophenoxy Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govnih.gov For 2-(2-Amino-5-fluorophenoxy)acetonitrile, DFT calculations can be employed to determine its most stable three-dimensional structure by optimizing the positions of all its atoms to find a minimum on the potential energy surface.

The optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular geometry. Furthermore, DFT is used to calculate harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net These calculated spectra can be compared with experimental data to confirm the structure and aid in the assignment of spectral bands. researchgate.net

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity. Analysis of the distribution of these frontier orbitals can reveal likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another DFT-derived property, visually represents the charge distribution and helps predict regions susceptible to intermolecular interactions. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenoxyacetonitrile (B46853) Derivative (Illustrative Data) This table illustrates the type of data obtained from DFT geometry optimization. Values are hypothetical for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)1.37 Å
Bond LengthC-F1.35 Å
Bond LengthC≡N1.16 Å
Bond AngleC-O-C118.5°
Bond AngleO-C-C (acetonitrile)109.8°
Dihedral AngleC(aromatic)-C(aromatic)-O-C15.2°

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronic excited states. nih.gov This makes TD-DFT an invaluable tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra. rsc.org The method calculates the energies required to promote an electron from an occupied orbital to a virtual orbital, which correspond to the absorption wavelengths of the molecule. uci.edu

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com By analyzing the specific orbitals involved in these electronic transitions (e.g., π→π* or n→π*), TD-DFT provides a detailed understanding of the nature of the excited states. researchgate.netarxiv.org This information is critical for applications in photochemistry and materials science.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT (Illustrative Data) This table shows representative data from a TD-DFT calculation, which is used to simulate a UV-Vis spectrum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S14.103020.15HOMO → LUMO
S0 → S24.552720.08HOMO-1 → LUMO
S0 → S35.202380.45HOMO → LUMO+1

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are employed to study these dynamic behaviors by solving Newton's equations of motion for the atoms in the molecule over a period of time. nih.gov

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., around the ether linkage), conformational analysis is essential. MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility, its accessible shapes at a given temperature, and the relative populations of different conformers. nsf.gov Understanding the conformational landscape is crucial as the shape of a molecule can significantly influence its biological activity and physical properties.

Table 3: Conformational Analysis of Key Dihedral Angles (Illustrative Data) This table demonstrates how computational methods can map the energy associated with rotation around a specific bond.

Dihedral AngleAngle (Degrees)Relative Energy (kcal/mol)Description
C(aromatic)-O-C-C≡N02.5Eclipsed Conformation (Steric Hindrance)
600.8Gauche Conformation
1800.0Anti Conformation (Most Stable)

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the most likely pathways for a chemical transformation.

DFT can be used to model the entire course of a chemical reaction, from reactants to products. mdpi.com For this compound, this could involve studying its synthesis or its potential degradation pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows chemists to assess the thermodynamic feasibility of a reaction (based on the relative energies of reactants and products) and identify any stable intermediates that might be formed.

The kinetic feasibility of a reaction is determined by its activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A key strength of DFT is its ability to locate the transition state (TS) structure, which represents the highest energy point along the lowest energy reaction pathway. researchgate.net

A TS is a first-order saddle point on the potential energy surface. Its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode that moves the atoms from the reactant state to the product state. The energy difference between the transition state and the reactants defines the activation energy barrier. A lower energy barrier indicates a faster reaction rate. This type of analysis is invaluable for understanding reaction kinetics, optimizing reaction conditions, and predicting the outcome of chemical processes. mdpi.com

Table 4: Energy Profile for a Hypothetical Reaction Pathway (Illustrative Data) This table provides a simplified summary of the energetic milestones along a calculated reaction coordinate.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+25.5
Products-15.0
Calculated Activation Energy25.5

Analytical Method Development for 2 2 Amino 5 Fluorophenoxy Acetonitrile

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-(2-Amino-5-fluorophenoxy)acetonitrile. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be routine quality control, impurity isolation, or comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques, while Gas Chromatography (GC) presents specific challenges and considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method involves the systematic optimization of the stationary phase, mobile phase, and detection parameters to achieve the desired separation and sensitivity.

The choice of stationary phase is critical in HPLC as it dictates the primary mode of interaction with the analyte. For a molecule with the mixed polarity of this compound, which possesses a polar amino group, a nitrile function, and a moderately nonpolar fluorinated aromatic ring, reversed-phase chromatography is a common starting point.

C18 (Octadecylsilyl) Phases : C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and broad applicability. phenomenex.comphenomenex.com For this compound, a C18 phase provides retention based on the hydrophobic interactions of the aromatic ring. However, standard C18 phases can sometimes exhibit poor retention for more polar compounds and may show peak tailing with basic analytes like aromatic amines due to interactions with residual silanols on the silica (B1680970) support. orochem.combuchi.com Modern, high-purity, base-deactivated C18 columns or those with polar end-capping are often preferred to mitigate these issues and improve peak shape. phenomenex.comorochem.com

Amino Phases : Amino (NH2) bonded phases can be operated in three modes: normal phase, reversed-phase, and ion-exchange. capitalanalytical.com In the context of analyzing this compound, an amino phase could be used in reversed-phase mode with aqueous-organic mobile phases. capitalanalytical.com It can offer alternative selectivity compared to C18, particularly for polar compounds, due to the potential for hydrogen bonding interactions with the amino and nitrile groups of the analyte. capitalanalytical.com This can be advantageous in separating the target compound from closely related impurities.

A comparative evaluation of stationary phases is a key step in method development. The following table illustrates a hypothetical comparison for the analysis of this compound.

Stationary PhaseParticle Size (µm)Dimensions (mm)Observations
Standard C1854.6 x 250Moderate retention, significant peak tailing observed.
Polar-Endcapped C183.54.6 x 150Good retention with improved peak symmetry.
Amino (NH2)54.6 x 250Lower retention than C18, but different selectivity for polar impurities.

The mobile phase composition is a powerful tool for controlling retention and selectivity in HPLC. For the reversed-phase separation of this compound, mixtures of water and a miscible organic solvent are typically employed.

Acetonitrile-Aqueous Mixtures : Acetonitrile (B52724) is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. qiboch.com The proportion of acetonitrile to the aqueous component is adjusted to achieve optimal retention time. An increase in the acetonitrile concentration will decrease the retention time of this compound on a C18 column. Gradient elution, where the concentration of the organic solvent is increased during the run, is often used to separate compounds with a wider range of polarities. tandfonline.com

The pH of the aqueous portion of the mobile phase is another critical parameter. The amino group in this compound is basic and its ionization state is pH-dependent. Operating at a pH below the pKa of the amino group will result in its protonation, which can alter its retention behavior and improve peak shape by minimizing secondary interactions with the stationary phase. Buffers, such as phosphate (B84403) or formate, are often incorporated into the aqueous phase to control and stabilize the pH. nih.govresearchgate.net

The following interactive data table shows a hypothetical optimization of the mobile phase for the analysis of this compound on a C18 column.

% AcetonitrileAqueous BufferFlow Rate (mL/min)Retention Time (min)Peak Asymmetry
4020 mM Phosphate, pH 3.01.012.51.8
5020 mM Phosphate, pH 3.01.07.21.4
6020 mM Phosphate, pH 3.01.04.11.2
5020 mM Formate, pH 3.51.07.51.3
50Water (no buffer)1.08.02.5

The final component of an HPLC system is the detector. The choice of detector depends on the properties of the analyte and the desired sensitivity and selectivity.

UV/PDA Detection : this compound contains a chromophore (the aromatic ring) that absorbs ultraviolet (UV) light, making UV detection a suitable and common choice. mercativa.com A Photodiode Array (PDA) detector is particularly useful as it can acquire the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. mercativa.com The selection of the optimal wavelength for detection is based on the UV spectrum of the compound, typically at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. creative-proteomics.comnumberanalytics.com MS detection is based on the mass-to-charge ratio of the ionized analyte, providing molecular weight information and structural details through fragmentation patterns. numberanalytics.com This is invaluable for impurity identification and confirmation of the target compound's identity, especially at trace levels. nih.gov The presence of fluorine in the molecule can be a useful signature in the mass spectrum. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. phenomenex.com This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. chromatographyonline.comchromatographyonline.com A UPLC method for this compound would offer several advantages, including reduced run times and lower solvent consumption, making it ideal for high-throughput screening. lcms.cz The principles of method development for UPLC are similar to HPLC, involving the optimization of stationary and mobile phases, but on a different scale due to the higher pressures and smaller particle sizes involved. researchgate.net

The following table provides a comparative overview of typical parameters for HPLC and UPLC methods.

ParameterHPLCUPLC
Particle Size3-5 µm< 2 µm
Column Dimensions4.6 x 150/250 mm2.1 x 50/100 mm
Flow Rate1.0 - 2.0 mL/min0.2 - 0.6 mL/min
Run Time15 - 30 min2 - 10 min
System Pressure1000 - 4000 psi6000 - 15000 psi

Gas Chromatography (GC) Considerations

Gas chromatography is generally used for volatile and thermally stable compounds. The direct analysis of this compound by GC is challenging due to its polarity (conferred by the amino group) and relatively high molecular weight, which can lead to poor peak shape, low volatility, and potential thermal degradation in the GC inlet and column. researchgate.netnih.gov

To overcome these limitations, derivatization is often necessary. jfda-online.comsigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netresearchgate.net For the amino group in this compound, common derivatization techniques include:

Silylation : Reaction with a silylating agent (e.g., BSTFA, MTBSTFA) to replace the active hydrogen on the amino group with a nonpolar silyl (B83357) group. sigmaaldrich.com

Acylation : Reaction with an acylating agent (e.g., trifluoroacetic anhydride) to form a less polar and more volatile amide derivative. researchgate.net

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. researchgate.net While GC with derivatization is a viable option, the additional sample preparation step makes it more complex and time-consuming compared to HPLC or UPLC for routine analysis of this compound.

Validation of Analytical Procedures According to Scientific Guidelines

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eueuropa.eu This process is a critical component of quality assurance and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework for conducting such validation studies. europa.eufda.gov The objective is to demonstrate that the analytical procedure is suitable for its purpose, ensuring the reliability, consistency, and accuracy of the analytical data generated. europa.eu For a compound such as this compound, a robust validation protocol would assess a range of performance characteristics to confirm its fitness for use in a quality control environment. ich.org

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. ich.org These components could include impurities, degradation products, or matrix components. For the analysis of this compound, a common approach involves high-performance liquid chromatography (HPLC).

The specificity of an HPLC method would be demonstrated by showing that there is no interference from a placebo (a mixture of all formulation excipients without the active ingredient) at the retention time of the analyte peak. Furthermore, forced degradation studies are performed to generate potential degradation products. The method must demonstrate the ability to separate the main analyte peak from these degradation product peaks, as well as from any known process impurities.

Peak purity analysis using a photodiode array (PDA) detector is a powerful tool in this assessment. It compares the UV spectra across the entire peak, and a high purity angle or factor indicates that the peak is spectrally homogeneous and not co-eluted with any impurities.

Below is a hypothetical data table illustrating the results of a specificity assessment for an HPLC method developed for this compound.

Table 1: Specificity and Resolution Data

Analyte/Impurity Retention Time (min) Resolution (Rs) from Analyte Peak Purity Factor
Placebo No peak at analyte RT N/A N/A
Impurity A 4.8 2.5 >0.999
This compound 6.2 N/A >0.999
Degradation Product 1 (Acid) 7.1 3.1 >0.999
Degradation Product 2 (Oxidative) 8.5 5.2 >0.999

Determination of Linearity and Working Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. science.gov The working range is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

To establish linearity, a series of at least five standard solutions of this compound are prepared at different concentrations, typically spanning 50% to 150% of the expected working concentration. These solutions are then analyzed, and the instrumental response is plotted against the concentration of the analyte. The data are evaluated statistically through linear regression analysis. A high correlation coefficient (r²) value, typically ≥ 0.999, indicates a strong linear relationship.

Table 2: Linearity Study Results

Concentration (µg/mL) Peak Area (Arbitrary Units)
50 451023
75 674589
100 902145
125 1128956
150 1349872

Linear Regression Statistics:

Slope: 8995.1

Y-Intercept: 1250.3

Correlation Coefficient (r²): 0.9998

Evaluation of Accuracy and Precision

Accuracy represents the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed using a recovery study, where a known amount of pure this compound is added (spiked) into a placebo matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. According to guidelines, accuracy studies are typically performed at three concentration levels, with multiple preparations at each level.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment.

Table 3: Accuracy (Recovery) Study Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 119.2 99.3%
Average % Recovery 99.8%

Table 4: Precision Study Data

Precision Level Concentration (µg/mL) %RSD (n=6)
Repeatability (Intra-day) 100.0 0.85%
Intermediate Precision (Inter-day) 100.0 1.22%

Establishment of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govmtc-usa.com

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating LOD and 10:1 for LOQ.

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 5: LOD and LOQ Values

Parameter Method Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (3:1) 0.05
Limit of Quantitation (LOQ) Signal-to-Noise (10:1) 0.15

Assessment of Robustness and Ruggedness

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.govnih.gov It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Flow rate (e.g., ± 0.1 mL/min)

Mobile phase composition (e.g., ± 2% organic component)

Column temperature (e.g., ± 5°C)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.govresearchgate.net

Table 6: Robustness Study Results

Parameter Varied Variation System Suitability Parameter (e.g., Tailing Factor) % Assay Change
Flow Rate 0.9 mL/min 1.1 -0.5%
1.1 mL/min 1.2 +0.3%
Column Temperature 25°C 1.1 -0.2%
35°C 1.2 +0.1%
Mobile Phase % Organic -2% 1.2 -0.8%
+2% 1.1 +0.6%

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. ijtsrd.comnih.gov The key feature of a SIAM is its ability to separate the intact API from its degradation products, thus providing a specific measure of the API's stability. nih.gov

The development of a SIAM for this compound involves subjecting the compound to forced degradation (stress testing) under various conditions more severe than accelerated stability conditions. ijtsrd.comwho.int These conditions typically include:

Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)

Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)

Oxidation: (e.g., 3% H₂O₂ at room temperature)

Thermal Degradation: (e.g., solid-state heating at 105°C)

Photodegradation: (e.g., exposure to UV and visible light as per ICH Q1B guidelines)

The stressed samples are then analyzed by the developed HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are generated and can be effectively separated from the parent compound. nih.gov The specificity of the method is confirmed by assessing the peak purity of the this compound peak in the presence of these degradants.

Table 7: Summary of Forced Degradation Study

Stress Condition Duration % Degradation Observations Peak Purity
0.1 N HCl 8 hours 12.5% Major degradation peak at RRT 1.15 Pass
0.1 N NaOH 4 hours 18.2% Two major degradation peaks at RRT 0.85 and 1.28 Pass
3% H₂O₂ 24 hours 9.8% Major degradation peak at RRT 1.35 Pass
Thermal (105°C) 48 hours 4.5% Minor degradation observed Pass
Photolytic 7 days <2.0% Compound is relatively stable to light Pass

Structure Activity Relationship Sar Studies of 2 2 Amino 5 Fluorophenoxy Acetonitrile and Analogues

Systematic Structural Modifications of the Phenoxyacetonitrile (B46853) Scaffold

No studies detailing the systematic substitution on the fluorophenoxy ring of 2-(2-Amino-5-fluorophenoxy)acetonitrile and the resulting impact on biological activity were found. Such studies would typically involve the synthesis of a series of analogues with modifications to the position and nature of substituents on the aromatic ring to probe their effects on potency, selectivity, and pharmacokinetic properties.

Specific research delineating the precise role of the acetonitrile (B52724) and amino functionalities of this compound in molecular recognition and binding to biological targets is not available. In general, amino groups can act as hydrogen bond donors or acceptors and can be crucial for electrostatic interactions with target proteins. The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. However, without specific experimental data, their exact contributions to the activity of this particular compound remain speculative.

Rational Design of Ligands and Derivatives Based on SAR Principles

The absence of foundational SAR data for this compound precludes a discussion on the rational design of new ligands and derivatives based on established principles for this scaffold. Rational drug design relies on a clear understanding of the relationship between chemical structure and biological activity, which is not yet established for this compound.

Integration of Computational Methods in SAR Analysis (e.g., Molecular Docking)

No publications were identified that have employed computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or molecular dynamics simulations to analyze the SAR of this compound. These in silico techniques are powerful tools for elucidating binding modes and predicting the activity of novel compounds, but their application to this specific molecule has not been reported in the available literature.

Medicinal Chemistry Applications and Research Directions for 2 2 Amino 5 Fluorophenoxy Acetonitrile

Design and Synthesis of Derivatives with Targeted Biological Potential

The core structure of 2-(2-amino-5-fluorophenoxy)acetonitrile presents multiple opportunities for chemical modification to create a diverse library of derivatives. The primary amine, the ether linkage, and the aromatic ring are all amenable to synthetic manipulation, allowing for the fine-tuning of physicochemical properties and biological activity.

Strategies for Modulating Biological Activity through Structural Diversity

Medicinal chemists employ various strategies to modulate the biological activity of a lead compound. In the context of this compound, these strategies would likely involve:

Acylation and Sulfonylation of the Amino Group: The primary amine is a key functional group that can be readily acylated or sulfonylated to introduce a wide range of substituents. This can alter the compound's hydrogen bonding capacity, lipophilicity, and steric bulk, all of which can significantly impact its interaction with biological targets.

Modification of the Phenyl Ring: The fluorine atom on the phenyl ring already introduces a desirable feature, as fluorine substitution is known to enhance metabolic stability and binding affinity. Further modifications, such as the introduction of other substituents or the creation of fused ring systems, could be explored to optimize target engagement.

Alterations to the Acetonitrile (B52724) Moiety: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a precursor for the synthesis of various heterocyclic rings. These transformations would dramatically alter the chemical nature of this part of the molecule and could lead to interactions with different biological targets.

The synthesis of such derivatives would typically involve multi-step reaction sequences, starting from commercially available precursors. The following table provides a hypothetical overview of potential synthetic strategies and the resulting derivative classes.

Starting MaterialReagent/Reaction ConditionPotential Derivative Class
This compoundAcyl chloride, baseN-Acyl derivatives
This compoundSulfonyl chloride, baseN-Sulfonyl derivatives
This compoundAldehyde/ketone, reducing agentN-Alkyl derivatives
Substituted 2-aminophenolsBromoacetonitrile, basePhenyl-substituted derivatives

In Vitro Mechanism of Action Studies

Once a library of derivatives is synthesized, the next crucial step is to elucidate their mechanism of action through a series of in vitro studies. These investigations are essential to understand how the compounds exert their biological effects at a molecular and cellular level.

Investigation of Enzymatic Inhibition Profiles

Many drugs function by inhibiting the activity of specific enzymes. Derivatives of this compound could be screened against a panel of enzymes to identify potential targets. For instance, kinase inhibitors are a major class of anticancer drugs, and the structural motifs present in these derivatives might lend themselves to binding to the ATP-binding site of various kinases.

A hypothetical screening of a series of derivatives (Compounds A-D) against a panel of kinases might yield results like those presented in the interactive table below. Such data would be crucial for establishing a preliminary structure-activity relationship (SAR).

CompoundKinase 1 (IC50, µM)Kinase 2 (IC50, µM)Kinase 3 (IC50, µM)
A (Parent) >100>100>100
B (N-acetyl) 50.275.8>100
C (N-benzoyl) 5.112.589.3
D (N-mesyl) 2.38.745.1

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

These hypothetical results would suggest that acylation of the amino group, particularly with an aromatic moiety (Compound C) or a sulfonyl group (Compound D), enhances the inhibitory activity against Kinase 1 and 2.

Exploration of Receptor Binding Interactions

Another common mechanism of drug action is the binding to specific receptors on the cell surface or within the cell. Radioligand binding assays could be employed to determine if the synthesized derivatives bind to a panel of known receptors. A positive hit in such a screen would then be followed up with functional assays to determine if the compound acts as an agonist or an antagonist.

Analysis of Cellular Pathway Modulation (e.g., PI3K/NF-κB Signaling)

Deregulated cellular signaling pathways are a hallmark of many diseases, including cancer and inflammatory disorders. The PI3K/NF-κB pathway is a critical signaling cascade that controls cell growth, proliferation, and survival. nih.gov The ability of this compound derivatives to modulate this pathway could be investigated using techniques such as Western blotting to measure the phosphorylation status of key proteins in the pathway (e.g., Akt, IκBα) or reporter gene assays to measure the transcriptional activity of NF-κB. Evidence suggests that various small molecules can influence this pathway, and exploring the effects of these novel derivatives would be a key research direction. nih.gov

Future Perspectives and Challenges in Drug Discovery Research Utilizing Fluorinated Phenoxyacetonitriles

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The this compound scaffold provides a promising starting point for the development of new therapeutics.

Future research in this area will likely focus on:

Lead Optimization: Based on initial screening results, further chemical modifications will be made to improve potency, selectivity, and pharmacokinetic properties.

Target Identification: For compounds with interesting biological activity but an unknown mechanism of action, target deconvolution studies will be necessary to identify their molecular targets.

In Vivo Efficacy Studies: Promising candidates will need to be evaluated in animal models of disease to assess their therapeutic potential.

However, there are also challenges to be addressed. The synthesis of complex derivatives can be time-consuming and resource-intensive. Furthermore, ensuring that the final compounds have a favorable safety profile is a critical aspect of the drug discovery process. Despite these challenges, the exploration of novel chemical scaffolds like this compound is essential for the continued development of new and effective medicines.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Amino-5-fluorophenoxy)acetonitrile?

The synthesis typically involves sequential functionalization of a halogenated phenyl precursor. Key steps include:

  • Starting materials : Use 5-fluoro-2-nitrophenol or a brominated/iodinated analog for nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Employ weak bases like K₂CO₃ to deprotonate phenolic hydroxyl groups and facilitate ether bond formation .
  • Temperature : Reactions often proceed at reflux (70–100°C) for 12–24 hours to achieve >80% yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the nitrile product .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine-induced splitting in aromatic protons, nitrile carbon at ~115 ppm) .
  • FTIR : Confirms nitrile group presence (C≡N stretch ~2240 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
  • XRD : Resolves crystal packing and torsional strain in the phenyl ring caused by fluorine substituents .
  • UV-Vis : Monitors electronic transitions for stability studies under varying pH or light exposure .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group or amine oxidation .
  • For long-term stability, dissolve in anhydrous acetonitrile or DMSO and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, methoxy groups) influence reactivity and bioactivity?

Comparative studies of analogs reveal:

  • Fluorine at position 5 : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Methoxy groups : Increase steric hindrance, reducing reaction yields in nucleophilic substitutions but improving solubility .
  • Bromine/Iodine : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization but may reduce bioavailability due to higher molecular weight . Methodology : Use DFT calculations to predict substituent effects on charge distribution and correlate with experimental bioassay data (e.g., IC₅₀ values) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
  • QSAR models : Train regression models on analogs to predict ADMET properties, prioritizing derivatives with optimal logP (<3) and polar surface area (<140 Ų) .

Q. How can researchers resolve contradictions in reported reaction yields or bioactivity data?

  • Controlled replication : Standardize solvents, catalysts, and temperature across labs to isolate variable impacts .
  • HPLC-MS analysis : Quantify side products (e.g., hydrolyzed nitriles) that may skew yield calculations .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, identifying outliers linked to impurities or assay protocols .

Q. What mechanistic insights explain the compound’s participation in cyclization or cross-coupling reactions?

  • Nitrile reactivity : The electron-deficient C≡N group acts as a directing group in Pd-catalyzed couplings, facilitating ortho-functionalization .
  • Amine involvement : Protonation under acidic conditions generates electrophilic intermediates, enabling intramolecular cyclization to form heterocycles (e.g., quinazolines) . Experimental validation : Use isotopic labeling (¹⁵N) or in-situ IR to track intermediate formation during reactions .

Methodological Notes

  • Safety : Always consult SDS for handling guidelines; nitriles require PPE (gloves, fume hood) due to potential cyanide release .
  • Data validation : Cross-reference computational predictions with experimental results (e.g., docking scores vs. SPR binding assays) to minimize false positives .

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